(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of cyano, dichlorophenyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Introduction of the Dichlorophenyl Group: This step involves the use of 2,3-dichlorobenzene as a starting material, which undergoes electrophilic aromatic substitution to introduce the dichlorophenyl group.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the cyano and phenyl groups.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Substituted derivatives at the dichlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs and therapeutic agents, particularly in the areas of cancer and infectious diseases .
Medicine
In medicine, the compound is investigated for its pharmacological properties. It has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for the treatment of various medical conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The cyano and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylacetonitrile: Similar in structure but lacks the trifluoromethyl group.
2,4,6-Trichlorophenol: Contains multiple chlorine atoms but lacks the cyano and trifluoromethyl groups.
Uniqueness
(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O/c18-13-6-3-4-10(15(13)19)8-11(9-23)16(25)24-14-7-2-1-5-12(14)17(20,21)22/h1-8H,(H,24,25)/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDUGTDXYFTILF-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.